4-(1H-tetrazol-1-yl)phenyl (3-methylphenoxy)acetate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate is a complex organic compound that features both a tetrazole ring and a phenoxyacetate moiety. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is known for its stability and versatility in various chemical reactions. The phenoxyacetate part of the molecule includes a phenyl ring substituted with a methoxy group, which contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Formation of the Phenoxyacetate Moiety: The phenoxyacetate part can be synthesized by reacting 3-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves coupling the tetrazole ring with the phenoxyacetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl acetate: Lacks the methoxy group on the phenyl ring, resulting in different chemical properties.
2-(3-Methylphenoxy)acetic acid: Lacks the tetrazole ring, affecting its stability and reactivity.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate is unique due to the presence of both the tetrazole ring and the phenoxyacetate moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H14N4O3 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C16H14N4O3/c1-12-3-2-4-15(9-12)22-10-16(21)23-14-7-5-13(6-8-14)20-11-17-18-19-20/h2-9,11H,10H2,1H3 |
InChI Key |
GISQTELLSIJQRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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